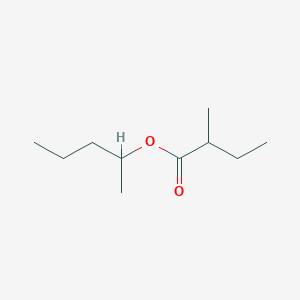
(Cyclopropylmethyl)(phenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopropylmethyl)(phenyl)mercury is an organomercury compound that features a cyclopropylmethyl group and a phenyl group bonded to a mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(phenyl)mercury typically involves the reaction of cyclopropylmethyl halides with phenylmercury compounds. One common method is the reaction of cyclopropylmethyl bromide with phenylmercuric acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopropylmethyl)(phenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The phenyl or cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) acetate, while substitution reactions can produce various organomercury derivatives .
Aplicaciones Científicas De Investigación
(Cyclopropylmethyl)(phenyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Cyclopropylmethyl)(phenyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to inhibition of their activity. This interaction is mediated through the formation of mercury-sulfur bonds, which disrupts the normal function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmercury acetate
- Methylmercury
- Ethylmercury
- Diphenylmercury
Uniqueness
(Cyclopropylmethyl)(phenyl)mercury is unique due to the presence of both a cyclopropylmethyl group and a phenyl group, which confer distinct chemical properties.
Propiedades
Número CAS |
60340-97-8 |
|---|---|
Fórmula molecular |
C10H12Hg |
Peso molecular |
332.79 g/mol |
Nombre IUPAC |
cyclopropylmethyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.C4H7.Hg/c1-2-4-6-5-3-1;1-4-2-3-4;/h1-5H;4H,1-3H2; |
Clave InChI |
ZNTKAJBZGVLIDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C[Hg]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


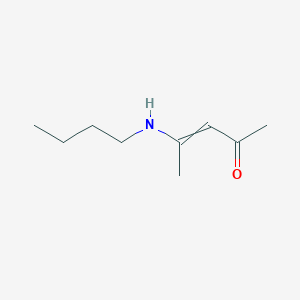
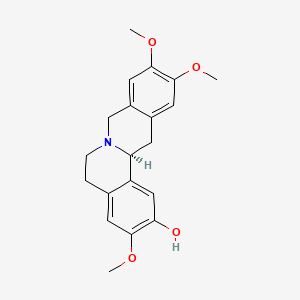
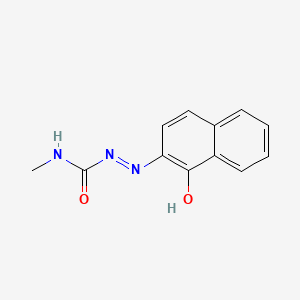
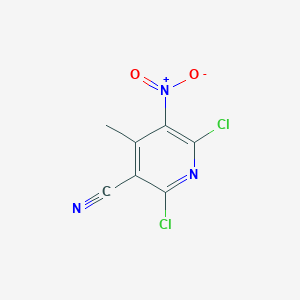

![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)


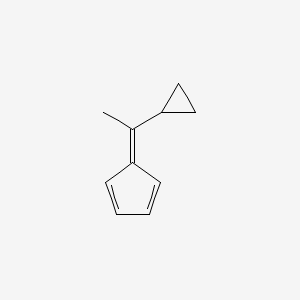

![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)
![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)

